molecular formula C42H70N2O5 B12759447 N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobutryic acid CAS No. 150840-73-6

N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobutryic acid

Cat. No.: B12759447
CAS No.: 150840-73-6
M. Wt: 683.0 g/mol
InChI Key: DOVDVFSZCSCSJV-RIAVWORXSA-N
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Description

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobutryic acid is a complex organic compound that belongs to the class of pentacyclic triterpenoids. This compound is derived from betulinic acid, which is known for its various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobutryic acid typically involves multiple steps starting from betulinic acid. The process includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobutryic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobutryic acid has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for anti-viral and anti-cancer therapies.

Mechanism of Action

The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobutryic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobutryic acid is unique due to its specific structure, which combines the triterpenoid backbone with amino acid derivatives. This unique structure may confer distinct biological activities and therapeutic potential compared to its parent and similar compounds.

Properties

CAS No.

150840-73-6

Molecular Formula

C42H70N2O5

Molecular Weight

683.0 g/mol

IUPAC Name

4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]butanoic acid

InChI

InChI=1S/C42H70N2O5/c1-28(2)29-18-23-42(37(49)44-26-12-10-8-9-11-14-34(46)43-27-13-15-35(47)48)25-24-40(6)30(36(29)42)16-17-32-39(5)21-20-33(45)38(3,4)31(39)19-22-41(32,40)7/h29-33,36,45H,1,8-27H2,2-7H3,(H,43,46)(H,44,49)(H,47,48)/t29-,30+,31-,32+,33-,36+,39-,40+,41+,42-/m0/s1

InChI Key

DOVDVFSZCSCSJV-RIAVWORXSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NCCCC(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NCCCC(=O)O

Origin of Product

United States

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